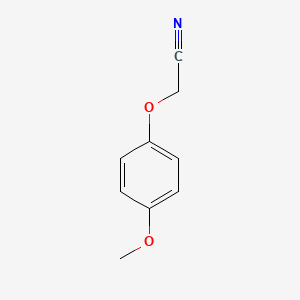![molecular formula C11H16O B1330519 Spiro[adamantane-2,2'-oxirane] CAS No. 24759-97-5](/img/structure/B1330519.png)
Spiro[adamantane-2,2'-oxirane]
Descripción general
Descripción
Spiro[adamantane-2,2'-oxirane], commonly referred to as spirooxirane, is an organic compound with a unique three-dimensional structure. It is a cyclic ether that contains a spiro-ring system and an oxirane moiety. It has been widely studied for its various applications in synthetic organic chemistry, materials science, and medicinal chemistry.
Mecanismo De Acción
Target of Action
Spiro[adamantane-2,2’-oxirane] is a complex organic compound with a unique structure It’s known that oxiranes, a class of compounds to which spiro[adamantane-2,2’-oxirane] belongs, are highly reactive and can interact with a variety of biological targets .
Mode of Action
It’s known that oxiranes can react with nitrogen, oxygen, and sulfur nucleophiles . This suggests that Spiro[adamantane-2,2’-oxirane] may interact with its targets through nucleophilic substitution reactions, leading to changes in the targets’ structure and function .
Biochemical Pathways
Given the reactivity of oxiranes, it’s plausible that this compound could influence a variety of biochemical pathways depending on the specific targets it interacts with .
Pharmacokinetics
Some properties of the compound can be inferred from its structure and the known properties of similar compounds . For instance, its water solubility at 25°C is estimated to be 198.7 mg/L , which could impact its absorption and distribution in the body. Its LogP value of 2.11 suggests it has moderate lipophilicity, which could influence its distribution across biological membranes .
Result of Action
Given the reactivity of oxiranes, it’s plausible that this compound could induce structural and functional changes in its targets, potentially leading to various downstream effects .
Action Environment
The action of Spiro[adamantane-2,2’-oxirane] could be influenced by various environmental factors. For instance, its stability and reactivity could be affected by factors such as temperature and pH. Moreover, its solubility suggests that it could be more readily absorbed and distributed in aqueous environments .
Safety and Hazards
Direcciones Futuras
Functionally substituted oxiranes, including epihalohydrin analogs, containing a bulky adamantane moiety, remain virtually unstudied . Introduction of a conformationally rigid adamantane fragment together with various functional groups into the three-membered heterocycle could significantly extend the synthetic potential of functionally substituted oxiranes .
Análisis Bioquímico
Biochemical Properties
Spiro[adamantane-2,2’-oxirane] plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s oxirane ring is highly reactive, making it a valuable intermediate in organic synthesis. It can undergo ring-opening reactions with nucleophiles, leading to the formation of various functional derivatives . These interactions are crucial in studying enzyme mechanisms and protein modifications.
Cellular Effects
Spiro[adamantane-2,2’-oxirane] influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s reactivity allows it to modify proteins and nucleic acids, thereby altering their function and activity . These modifications can lead to changes in cell behavior, including proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, Spiro[adamantane-2,2’-oxirane] exerts its effects through binding interactions with biomolecules. The oxirane ring can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation . Additionally, the compound can induce changes in gene expression by interacting with DNA and RNA, affecting transcription and translation processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Spiro[adamantane-2,2’-oxirane] can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that Spiro[adamantane-2,2’-oxirane] remains stable under controlled conditions but can degrade over time, leading to a decrease in its biochemical activity . Long-term exposure to the compound may result in cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of Spiro[adamantane-2,2’-oxirane] vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, indicating a dosage-dependent response.
Metabolic Pathways
Spiro[adamantane-2,2’-oxirane] is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These interactions can affect metabolic flux and alter metabolite levels within cells. The compound’s metabolism is crucial for understanding its overall impact on cellular function and health.
Transport and Distribution
Within cells and tissues, Spiro[adamantane-2,2’-oxirane] is transported and distributed through specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding its transport mechanisms is essential for determining its bioavailability and efficacy.
Subcellular Localization
Spiro[adamantane-2,2’-oxirane] exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are critical for its activity and function, as they determine the sites of interaction with biomolecules and cellular structures.
Propiedades
IUPAC Name |
spiro[adamantane-2,2'-oxirane] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-7-2-9-4-8(1)5-10(3-7)11(9)6-12-11/h7-10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBWHNKBVYUWDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C34CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40307621 | |
| Record name | Spiro[oxirane-2,2'-tricyclo[3.3.1.1~3,7~]decane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40307621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24759-97-5 | |
| Record name | 24759-97-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193487 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Spiro[oxirane-2,2'-tricyclo[3.3.1.1~3,7~]decane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40307621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | spiro[adamantane-2,2'-oxirane] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing Spiro[adamantane-2,2'-oxirane] using Lithium Bis(trimethylsilyl)amide?
A1: While the provided abstracts [, ] do not delve into the specific advantages of using Lithium Bis(trimethylsilyl)amide for this synthesis, it is likely chosen for its properties as a strong, non-nucleophilic base. This suggests the reaction mechanism might involve deprotonation of a precursor molecule, followed by an intramolecular cyclization to form the Spiro[adamantane-2,2'-oxirane] structure. Further research is needed to confirm this hypothesis and explore the specific advantages of this reagent compared to alternative synthetic routes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 8-(hydroxymethyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4-carboxylate](/img/structure/B1330436.png)
![7a-Methyl-5-oxohexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B1330437.png)
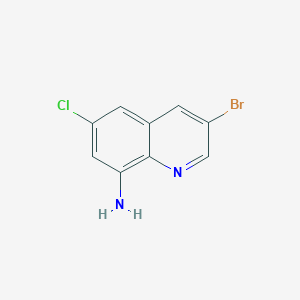
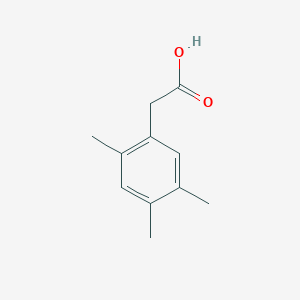

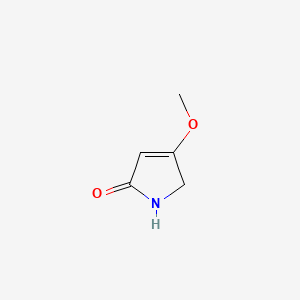
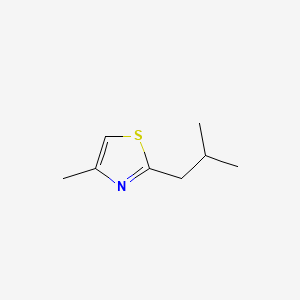
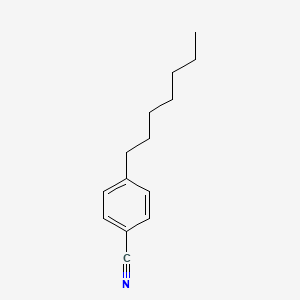
![2-[2-(4-Hydroxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1330452.png)
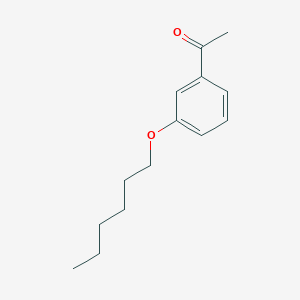
![1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene](/img/structure/B1330459.png)


